molecular formula C18H6Br6 B1337539 2,3,6,7,10,11-Hexabromotriphenylene CAS No. 82632-80-2

2,3,6,7,10,11-Hexabromotriphenylene

Cat. No. B1337539
CAS RN: 82632-80-2
M. Wt: 701.7 g/mol
InChI Key: GLHQUXLCQLQNPZ-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexabromotriphenylene serves as a versatile precursor for the synthesis of various triphenylene derivatives. These derivatives are of significant interest due to their potential applications in supramolecular chemistry and the development of covalent organic frameworks . The hexabromotriphenylene core allows for functionalization through various chemical reactions, leading to compounds with diverse physical and chemical properties.

Synthesis Analysis

The synthesis of hexabromotriphenylene derivatives has been achieved through different methods. One approach involves the palladium-catalyzed Hagihara-Sonogashira cross-coupling reactions, which yield hexa-alkynyl substituted triphenylene derivatives . Another method includes the silylation of hexabromotriphenylene with chlorodimethylsilane and magnesium to produce hexakis(dimethylsilyl)triphenylene . Additionally, hexamethoxy-triphenylene has been synthesized from dimethoxybenzene using FeCl3 as a catalyst under optimized conditions .

Molecular Structure Analysis

The molecular structure of hexabromotriphenylene derivatives can vary significantly depending on the substituents attached to the core. For instance, hexabenzotriphenylene, a related compound, exhibits a strongly twisted, D3-symmetric molecular propeller shape, which contrasts with other highly substituted triphenylenes that adopt C2-symmetric conformations . The introduction of different substituents can influence the electronic nature and mesomorphic phase of these disk-shaped molecules .

Chemical Reactions Analysis

Chemical reactions involving hexabromotriphenylene are pivotal in modifying its properties. For example, the electrosynthesis of hexadecahexoxytriphenylene through electrochemical oxidation demonstrates the potential to create new structures with unique properties . The reactivity of the hexabromotriphenylene core allows for the introduction of various functional groups, which can lead to significant changes in the photophysical and electrochemical properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexabromotriphenylene derivatives are closely related to their molecular structure. The photophysical and electrochemical properties of these compounds have been extensively studied, revealing that the nature of the substituents can greatly affect their behavior . For instance, the mesomorphic properties of extended triphenylenes have been investigated, showing that the presence of different alkoxy substituents can induce columnar mesophases at various temperature ranges . The self-assembly behavior of these compounds has also been explored, with some forming highly ordered monolayers on graphite substrates .

Scientific Research Applications

Optical and Electronic Properties Modification

2,3,6,7,10,11-Hexabromotriphenylene (HBTP) serves as a precursor for derivatives with altered optical and electronic properties. For instance, through silylation, a derivative exhibiting modified absorption and emission spectra was synthesized, indicating potential applications in organic electronics and photonics (Kyushin et al., 2003).

Dissociative Electron Attachment Studies

HBTP's behavior under dissociative electron attachment (DEA) has been examined, revealing insights into its electronic structure and stability. This study is relevant for understanding the electron-induced reactions of brominated organic compounds, with implications for materials science and molecular electronics (Goryunkov et al., 2020).

Semiconducting Metal-Organic Frameworks

HBTP is also a key building block in the synthesis of semiconducting metal-organic frameworks (MOFs), such as those involving hexaiminotriphenylene. These materials exhibit high electrical conductivity and are promising for applications in sensors, conductive films, and other electronic devices (Sheberla et al., 2014).

Understanding Mesophase Behavior

Research into the oxysubstituted derivatives of triphenylene, including those related to HBTP, provides critical insights into the formation and stability of columnar discotic mesophases. Such studies are essential for the development of liquid crystal displays and other optoelectronic devices (Andresen et al., 2000).

Self-Assembly and Molecular Engineering

HBTP derivatives have been explored for their self-assembly and molecular engineering capabilities, contributing to the development of highly ordered materials for nanotechnology and materials science applications. These studies include the synthesis of extended triphenylene systems showing mesomorphic properties and potential for creating structured materials at the nanoscale (Yatabe et al., 2000).

Advanced Material Synthesis

Further research into HBTP and its derivatives focuses on the synthesis of materials with specialized properties, such as high thermal conductivity or specific mesophase behaviors, opening up applications in thermal management and advanced displays (Kang et al., 2016).

Safety And Hazards

The safety information for “2,3,6,7,10,11-Hexabromotriphenylene” includes the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

properties

IUPAC Name

2,3,6,7,10,11-hexabromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHQUXLCQLQNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454505
Record name 2,3,6,7,10,11-hexabromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7,10,11-Hexabromotriphenylene

CAS RN

82632-80-2
Record name 2,3,6,7,10,11-hexabromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7,10,11-Hexabromotriphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
AA Goryunkov, NL Asfandiarov… - The Journal of …, 2020 - ACS Publications
2,3,6,7,10,11-Hexabromotriphenylene (HBTP) and 2,3,6,7,10-pentabromotriphenylene (PBTP) were investigated by means of dissociative electron attachment spectroscopy (DEAS). …
Number of citations: 10 pubs.acs.org
S Kyushin, N Takemasa, H Matsumoto, H Horiuchi… - Chemistry …, 2003 - journal.csj.jp
2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene (1) was synthesized by the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium. The …
Number of citations: 35 www.journal.csj.jp
T Yatabe, MA Harbison, JD Brand, M Wagner… - Journal of Materials …, 2000 - pubs.rsc.org
Palladium-catalyzed cross-coupling between 3,4-dialkoxyphenylboronic acids (1a–d) and 2,3,6,7,10,11-hexabromotriphenylene (2) provided 2,3,6,7,10,11-hexakis[3,4-bis(alkoxy)…
Number of citations: 117 pubs.rsc.org
K Li, Z Xu, H Xu, JM Ryan - Chemistry of materials, 2005 - ACS Publications
This paper reports our initial efforts to promote electronic communications across polycyclic aromatic molecules through intervening metal halide moieties. Such efforts stand as part of …
Number of citations: 38 pubs.acs.org
MH Hoang, MJ Cho, KH Kim, TW Lee, JI Jin… - Chemistry …, 2010 - journal.csj.jp
We report on the design and synthesis of a new discotic liquid crystalline (LC) semiconducting material based on a triphenylene core. The molecule is readily soluble in common …
Number of citations: 36 www.journal.csj.jp
K Li, Z Xu, JC Fettinger - Inorganic chemistry, 2004 - ACS Publications
The polycyclic aromatic ligand 2,3,6,7,10,11-hexakis(phenylthio)triphenylene (HPhTT) coordinates with AgTf (Tf = trifluoromethylsulfonate) to form 1D networks with various solvent …
Number of citations: 20 pubs.acs.org
R Zhang, B Xia, H Xu, N Lin - … Chemie International Edition, 2019 - Wiley Online Library
We investigate the on‐surface [2+2] cycloaddition reaction of 2,3,6,7,10,11‐hexabromotriphenylene (HBTP) on Ag(111), Cu(111), Au(111), and Cu‐dosed Au(111) surfaces using STM …
Number of citations: 19 onlinelibrary.wiley.com
R Zhang, B Xia, H Xu, N Lin - ChemPhysChem, 2019 - Wiley Online Library
We synthesize four‐ and six‐member cyclic products via sequential multi‐step aryl‐aryl coupling reactions of 2,3,6,7,10,11‐hexabromotriphenylene molecules on a Au(111) surface. …
S Kyushin, H Fujii, K Negishi, H Matsumoto - Mendeleev Communications, 2022 - Elsevier
The fluorescence quantum yield of triphenylene is low because the transition moment between the HOMOs and the LUMOs is negligibly small. To improve the fluorescence quantum …
Number of citations: 3 www.sciencedirect.com
H Shan, L Zhou, W Ji, A Zhao - The Journal of Physical Chemistry …, 2021 - ACS Publications
On-surface fabrication of two-dimensional (2D) metal organic frameworks (MOFs) has been continuously attracting attentions for years. However, the synthesis of 2D MOFs with large-…
Number of citations: 8 pubs.acs.org

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